molecular formula C20H21ClN2O2 B12879409 4-[4-Chloro-5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-diethylaniline CAS No. 111961-86-5

4-[4-Chloro-5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-diethylaniline

Cat. No.: B12879409
CAS No.: 111961-86-5
M. Wt: 356.8 g/mol
InChI Key: WMVZNYSFBVJLST-UHFFFAOYSA-N
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Description

4-[4-Chloro-5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-diethylaniline is a synthetic small molecule belonging to the 1,3-oxazole class of heterocyclic compounds. The 1,3-oxazole scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous bioactive molecules and its versatility in drug discovery . This scaffold is a common feature in both natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties . Specifically, 1,3-oxazole derivatives have been identified as key structural motifs in compounds investigated for the treatment of cancer, highlighting the therapeutic potential of this chemical class . The structure of this particular compound, which incorporates a 1,3-oxazole core with chloro- and methoxyphenyl substituents, along with a diethylaniline group, suggests its potential application as a valuable intermediate or target molecule in pharmaceutical research and development. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

CAS No.

111961-86-5

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

4-[4-chloro-5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-diethylaniline

InChI

InChI=1S/C20H21ClN2O2/c1-4-23(5-2)16-10-6-15(7-11-16)20-22-19(21)18(25-20)14-8-12-17(24-3)13-9-14/h6-13H,4-5H2,1-3H3

InChI Key

WMVZNYSFBVJLST-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-5-(4-methoxyphenyl)oxazol-2-yl)-N,N-diethylaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-5-(4-methoxyphenyl)oxazol-2-yl)-N,N-diethylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), palladium catalysts, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole derivatives or dechlorinated products.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

4-(4-Chloro-5-(4-methoxyphenyl)oxazol-2-yl)-N,N-diethylaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-5-(4-methoxyphenyl)oxazol-2-yl)-N,N-diethylaniline involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Variations

Oxazole Derivatives

  • 4-[4-(2-Chlorophenyl)-2-Phenyloxazol-5-yl]-N,N-Diethylaniline ():
    This analog replaces the 4-chloro and 5-(4-methoxyphenyl) groups with a 2-chlorophenyl and phenyl group, respectively. The altered substituent positions and electronic profiles (e.g., reduced methoxy-induced electron-donating effects) likely modify its reactivity and intermolecular interactions compared to the target compound.

Oxadiazole Derivatives

  • 4-Chloro-N-{4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-Benzylidene}-Aniline (): Substitution of the oxazole ring with a 1,2,4-oxadiazole ring introduces an additional nitrogen atom, enhancing electron-withdrawing properties.

Functional Group Analogues

Triazine Derivatives

  • 4-(4,6-Dichloro-1,3,5-Triazin-2-yl)-N,N-Diethylaniline (): The triazine core provides a stronger electron-deficient system compared to oxazole, creating a pronounced push-pull chromophore effect when paired with N,N-diethylaniline. This compound exhibits intramolecular charge transfer (ICT) properties, making it suitable for fluorescent materials or optoelectronic applications .

Triazole Derivatives

  • 4-(4-Methoxyphenyl)-5-Phenyl-4H-1,2,4-Triazole-3-Thiol ():
    The triazole ring and thiol group introduce distinct hydrogen-bonding capabilities and redox activity. Such derivatives are often explored for antimicrobial or herbicidal applications, though the target oxazole compound may lack the thiol’s nucleophilic reactivity .

Herbicidal Activity (Table 1)

Compound Class Substituents Activity Against Rape Activity Against Barnyard Grass Reference
Target Oxazole Derivative 4-Cl, 5-(4-MeOPh), N,N-Diethyl Not reported Not reported
Triazole Derivatives Varied R (e.g., 4-MeOPh, 4-Cl) Moderate Weak
Triazine Derivatives N,N-Diethylaniline, Cl N/A N/A (Photo-physical focus)

Electronic and Photophysical Properties

  • The N,N-diethylaniline group in the target compound and its triazine analog () both enable ICT, but the oxazole’s lower electron deficiency compared to triazine may result in a red-shifted absorption spectrum.

Industrial Availability

  • Regulatory Data : Related compounds like 4-[4-(2-chlorophenyl)-2-phenyloxazol-5-yl]-N,N-diethylaniline are registered under CAS/EC numbers (e.g., 418-320-8), indicating commercial viability for structurally similar molecules .

Biological Activity

4-[4-Chloro-5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-diethylaniline is a complex organic compound belonging to the oxazole derivatives class. Its unique structure, featuring a chloro-substituted oxazole ring along with a methoxyphenyl group and a diethylaniline moiety, has drawn attention in medicinal chemistry and biological research.

PropertyValue
CAS Number 111961-86-5
Molecular Formula C20H21ClN2O2
Molecular Weight 356.8 g/mol
IUPAC Name This compound
InChI Key WMVZNYSFBVJLST-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound may modulate the activity of various enzymes and receptors, influencing multiple biological pathways. However, detailed studies on its precise molecular targets are still ongoing.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving oxazole derivatives have shown promising results against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Oxazole Derivative AMCF-7 (Breast Cancer)0.65
Oxazole Derivative BHeLa (Cervical Cancer)2.41
Reference Compound (Doxorubicin)MCF-7~15

These findings suggest that modifications in the oxazole structure can enhance cytotoxic effects against cancer cells while maintaining selectivity for malignant over non-malignant cells.

Case Studies

  • Study on Antitumor Activity : A study demonstrated that several oxazole derivatives exhibited cytotoxic effects on human acute lymphoblastic leukemia cell lines (CEM-13 and MT-4), with some compounds showing better efficacy than doxorubicin, a commonly used chemotherapeutic agent .
  • Mechanistic Insights : Flow cytometry assays revealed that certain oxazole derivatives induce apoptosis in cancer cells through dose-dependent mechanisms. This suggests potential pathways for therapeutic intervention using compounds like this compound .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Oxazole Ring : Cyclization of a suitable precursor with carboxylic acid derivatives under acidic or basic conditions.
  • Introduction of the Methoxyphenyl Group : Achieved through nucleophilic aromatic substitution reactions.

Applications in Medicinal Chemistry

Due to its structural characteristics, this compound is being explored for:

  • Therapeutic Development : Investigated for potential use as a novel anticancer agent.
  • Biological Pathway Studies : Used as a tool to probe cellular mechanisms and understand disease processes.

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